molecular formula C11H13ClN2O2S B1269009 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide CAS No. 20886-87-7

2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

Cat. No.: B1269009
CAS No.: 20886-87-7
M. Wt: 272.75 g/mol
InChI Key: XRKRPMKJSPGFRD-UHFFFAOYSA-N
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Description

2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is a complex organic compound with the molecular formula C11H13ClN2O2S. This compound is part of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S/c12-5-8(15)14-11-9(10(13)16)6-3-1-2-4-7(6)17-11/h1-5H2,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKRPMKJSPGFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351400
Record name SBB029873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20886-87-7
Record name SBB029873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with the base-catalyzed condensation of a cyclic ketone (e.g., cyclohexanone derivatives) with cyanoacetamide, forming an α,β-unsaturated nitrile intermediate. Subsequent cyclization with sulfur yields the 2-aminothiophene ring. For the target compound, cyanoacetamide is employed as the nitrile component to directly introduce the 3-carboxamide group, bypassing post-reaction hydrolysis.

Representative Protocol :

  • Ketone : 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-one (1.0 equiv)
  • Nitrile : Cyanoacetamide (1.2 equiv)
  • Catalyst : Triethylamine (20 mol%)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : Reflux at 110°C for 6–8 hours under nitrogen.

Optimization of Reaction Parameters

Key variables influencing yield include the choice of base, solvent, and temperature. Triethylamine in DMF achieves higher yields (70–75%) compared to ethanol-based systems (50–65%) due to enhanced solubility of sulfur and intermediates. Prolonged reaction times (>8 hours) risk side reactions, such as over-cyclization or decomposition.

Table 1. Gewald Reaction Optimization

Parameter Condition Yield (%) Reference
Base (Triethylamine) 20 mol% in DMF 75
Base (Diethylamine) 15 mol% in Ethanol 65
Solvent DMF vs. Ethanol +10%
Temperature 110°C vs. 80°C +15%

Acylation of the 2-Amino Group

The 2-amino group undergoes regioselective acylation with chloroacetyl chloride to install the 2-chloro-acetylamino substituent.

Chloroacetylation Reaction Conditions

Acylation is typically performed under Schotten-Baumann conditions to minimize hydrolysis of the chloroacetyl group:

  • Substrate : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 equiv)
  • Acylating Agent : Chloroacetyl chloride (1.5 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Anhydrous dichloromethane (DCM)
  • Conditions : 0°C to room temperature, 4–6 hours.

Purification and Characterization

Crude product is purified via silica gel chromatography (heptane:ethyl acetate gradient) or recrystallization from ethanol. Key spectroscopic features include:

  • IR : $$ \nu_{\text{max}} $$ 3280 cm$$^{-1}$$ (N–H stretch), 1665 cm$$^{-1}$$ (amide C=O), 690 cm$$^{-1}$$ (C–Cl).
  • $$^1$$H NMR (CDCl$$3$$): δ 7.89 (s, 1H, NH), 4.20 (s, 2H, CH$$2$$Cl), 2.80–2.60 (m, 4H, thiophene-CH$$_2$$).

Alternative Synthetic Routes

Post-Gewald Hydrolysis Approach

For substrates synthesized using nitriles other than cyanoacetamide (e.g., ethyl cyanoacetate), hydrolysis with 70% sulfuric acid converts the 3-cyano group to a carboxamide. However, this two-step method (Gewald + hydrolysis) is less efficient (overall yield: 55–60%) compared to the direct cyanoacetamide route.

Microwave-Assisted Gewald Reaction

Emerging protocols utilize microwave irradiation to reduce reaction times (30–60 minutes) while maintaining yields (~70%), though scalability remains a challenge.

Spectroscopic Characterization and Analytical Validation

Table 2. Key Spectroscopic Data

Technique Data Reference
IR 3280 (NH), 1665 (C=O), 690 (C–Cl)
$$^1$$H NMR δ 4.20 (s, CH$$_2$$Cl)
$$^{13}$$C NMR δ 165.2 (C=O), 40.1 (CH$$_2$$Cl)
MS m/z 313 [M+H]$$^+$$

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these targets’ activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-benzo[b]thiophene-2-carboxylic acid
  • 6-Methylbenzo[b]thiophene-2-carboxylic acid

Uniqueness

2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its chloro-acetylamino group, in particular, may enhance its reactivity and potential therapeutic effects compared to similar compounds.

Biological Activity

The compound 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide (CAS Number: 76981-87-8) is a derivative of benzo[b]thiophene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H18ClN2O3S
  • Molecular Weight : 318.82 g/mol
  • Functional Groups : Contains an amide group, chloroacetyl moiety, and a tetrahydrobenzo[b]thiophene framework.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzo[b]thiophene derivatives. For example, compounds with structural similarities to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . In vitro assays indicated IC50 values in the low micromolar range for certain analogs.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have also been documented. In animal models, benzo[b]thiophene derivatives were effective in reducing inflammation markers such as TNF-alpha and IL-6. These effects are attributed to the inhibition of NF-kB signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels in cells, contributing to their anticancer and anti-inflammatory effects.
  • Cell Membrane Disruption : The lipophilic nature of the benzo[b]thiophene structure allows for integration into lipid membranes, disrupting cellular integrity in pathogens.

Study 1: Antimicrobial Efficacy

In a comparative study involving various benzo[b]thiophene derivatives, this compound exhibited notable antibacterial activity against E. coli with an MIC value of 32 µg/mL. This study emphasized the potential for developing new antibiotics based on this scaffold .

Study 2: Anticancer Activity Assessment

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound induced significant cell death at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .

Q & A

Basic: What are the standard synthetic routes for 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide?

The compound is typically synthesized via acylation of the amine group on the tetrahydrobenzo[b]thiophene core. For example, intermediate 11f (methyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) reacts with chloroacetyl chloride in dry dichloromethane under nitrogen protection. The reaction is refluxed overnight, followed by purification via reverse-phase HPLC (MeCN:H₂O gradient) to achieve ~67% yield. Key steps include anhydride activation and chromatographic separation to ensure purity .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For instance, using succinic anhydride instead of chloroacetyl chloride in dichloromethane at reflux increases yields to 78% due to better electrophilic reactivity . Catalytic triethylamine can enhance acylation efficiency by scavenging HCl byproducts . Reaction monitoring via TLC or LC-MS ensures timely termination to minimize side-product formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., chloroacetamide protons at δ 4.2–4.5 ppm; tetrahydrobenzo[b]thiophene carbons at δ 20–30 ppm) .
  • IR Spectroscopy : Identifies functional groups (C=O stretch at 1680–1720 cm⁻¹, NH at 3200–3300 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 325.08) and purity .

Advanced: How to resolve ambiguities in NMR spectral interpretation for structural confirmation?

Ambiguities arise from overlapping signals in the tetrahydrobenzo[b]thiophene core. Use 2D NMR (HSQC, HMBC) to assign correlations between protons and carbons. For example, HMBC correlations between the amide NH (δ 8.1 ppm) and the adjacent carbonyl carbon (δ 170 ppm) confirm acylation . X-ray crystallography (via SHELX refinement) can resolve stereochemical uncertainties, as demonstrated for analogous structures .

Basic: What in vitro biological assays are used to evaluate its antibacterial activity?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Tested against Staphylococcus aureus and Escherichia coli using broth microdilution .
  • Time-kill kinetics : Assess bactericidal effects over 24 hours .
  • Mechanistic studies : Flow cytometry with propidium iodide to evaluate membrane disruption .

Advanced: How to design SAR studies to elucidate key functional groups affecting bioactivity?

Modify substituents on the tetrahydrobenzo[b]thiophene core and acylamide side chain. For example:

  • Phenyl vs. tert-butyl at position 6: Phenyl enhances lipophilicity and MIC values by 4-fold .
  • Carboxylic acid vs. nitrile at position 3: Carboxylic acid derivatives show improved solubility but reduced potency .
  • Chloroacetamide vs. succinamide : Chloroacetamide derivatives exhibit stronger electrophilic reactivity, enhancing antibacterial activity .

Basic: What are the common impurities encountered during synthesis, and how are they removed?

Common impurities include unreacted starting materials (e.g., 11f ) and hydrolyzed byproducts (e.g., free carboxylic acids). Reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) effectively separates these, while recrystallization from methanol removes non-polar contaminants .

Advanced: How to address discrepancies in reported biological activity data across studies?

Discrepancies may arise from variations in assay protocols (e.g., bacterial strain differences) or compound purity. Standardize assays using CLSI guidelines and validate purity via HPLC (>95%). For conflicting MIC values, conduct dose-response curves in triplicate and apply statistical tools (e.g., ANOVA) to assess significance .

Basic: What are the thermal stability profiles of this compound?

Melting points range from 197–226°C, indicating moderate thermal stability. Differential Scanning Calorimetry (DSC) shows decomposition above 250°C, with no polymorphic transitions below this threshold .

Advanced: What computational methods support the experimental structural data?

  • DFT calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict NMR/IR spectra, which are cross-validated against experimental data .
  • Molecular docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) to rationalize SAR trends .
  • SHELX refinement : Resolve crystal structures for unambiguous confirmation of stereochemistry .

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